N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
Preparation Methods
The synthesis of N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide involves several steps. One common method starts with the reaction of 1-(2-methoxyphenyl)piperazine with cyclopropylamine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . The resulting intermediate is then reacted with acetic anhydride to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to bind to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant in the treatment of neurological disorders such as Alzheimer’s disease. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds also exhibit acetylcholinesterase inhibitory activity and are studied for their potential therapeutic applications.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have similar structural features and are investigated for their antibacterial and antipsychotic activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-21-15-4-2-3-14(11-15)19-9-7-18(8-10-19)12-16(20)17-13-5-6-13/h2-4,11,13H,5-10,12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCUPWQUVJCTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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